(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate
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Overview
Description
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate: is a complex organic compound that features a benzimidazole ring fused to a piperazine ring, which is further substituted with a pyridine moiety and an oxalate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the reaction of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions to form the benzimidazole ring. The piperazine ring can be introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperazine in the presence of a suitable catalyst.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The pyridine ring can be oxidized to form pyridine N-oxide.
Reduction: : The oxalate group can be reduced to form the corresponding diol.
Substitution: : The piperazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Pyridine N-oxide
Reduction: : Diol derivatives
Substitution: : Various substituted piperazines
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity has been explored in various assays, showing potential as an inhibitor of certain enzymes or receptors.
Medicine: : It has been investigated for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer properties.
Industry: : The compound's unique structure makes it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The benzimidazole and piperazine rings are known to interact with various biological targets, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, including the presence of both benzimidazole and piperazine rings. Similar compounds include:
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide: : This compound also features a benzimidazole-piperazine combination but with a different substituent on the piperazine ring.
4-(1H-benzo[d]imidazol-2-yl)aniline: : This compound contains a benzimidazole ring but lacks the piperazine and pyridine moieties.
(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(pyridin-4-yl)methanone oxalate .
Properties
IUPAC Name |
[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.C2H2O4/c24-18(14-5-7-19-8-6-14)23-11-9-22(10-12-23)13-17-20-15-3-1-2-4-16(15)21-17;3-1(4)2(5)6/h1-8H,9-13H2,(H,20,21);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXSQKVNAHACDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)C4=CC=NC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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